1,5-dimethyl-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide

Descripción

BenchChem offers high-quality 1,5-dimethyl-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,5-dimethyl-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1,5-dimethyl-N-(1,3-thiazol-2-yl)pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4OS/c1-6-5-7(12-13(6)2)8(14)11-9-10-3-4-15-9/h3-5H,1-2H3,(H,10,11,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAJKBVQYSAUIEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C(=O)NC2=NC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Researcher's Guide to Investigating the Mechanism of Action of 1,5-dimethyl-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide and Related Pyrazole Carboxamides

Introduction: The Pyrazole Carboxamide Scaffold as a Privileged Structure in Drug Discovery

The compound 1,5-dimethyl-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide belongs to the pyrazole carboxamide class, a group of heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2] The pyrazole ring system is a versatile scaffold found in numerous biologically active compounds, demonstrating a broad spectrum of therapeutic applications.[3][4] These compounds are of particular interest due to their potential as kinase inhibitors, anticancer agents, and antimicrobial therapeutics.[5][6] This guide provides an in-depth exploration of the potential mechanisms of action for 1,5-dimethyl-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide, drawing upon the broader understanding of the pyrazole carboxamide class. We will delve into the primary hypothesized molecular targets and the experimental workflows required to elucidate its specific biological activity.

Part 1: Primary Hypothesized Mechanism of Action - Kinase Inhibition

A predominant mechanism of action for many pyrazole carboxamide derivatives is the inhibition of protein kinases.[5] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[5][7] The pyrazole scaffold is well-suited to fit into the ATP-binding pocket of various kinases, leading to the modulation of their activity.

Rationale for Kinase Inhibition as a Primary Target

The structural features of 1,5-dimethyl-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide, specifically the pyrazole core and the N-substituted carboxamide, are commonly found in compounds designed as kinase inhibitors.[5][8] Various studies have demonstrated that modifications to the pyrazole and its substituents can confer selectivity and potency against specific kinases.[8] For instance, different pyrazole carboxamide derivatives have been investigated as inhibitors of Aurora A kinase, epidermal growth factor receptor (EGFR) kinase, and receptor-interacting protein 2 (RIP2) kinase.[7][8][9]

Key Kinase Families to Investigate

Based on the literature for related compounds, the following kinase families represent high-priority targets for initial screening:

-

Receptor Tyrosine Kinases (RTKs): Such as EGFR, VEGFR, and others involved in cell proliferation and angiogenesis.[8][9]

-

Serine/Threonine Kinases: Including those in the MAPK pathway (e.g., MEK), PI3K/AKT pathway, and cell cycle-related kinases (e.g., CDKs).[5]

-

Non-receptor Tyrosine Kinases: Such as those involved in inflammatory and immune responses.

Experimental Workflow for Assessing Kinase Inhibition

A systematic approach is crucial to determine if 1,5-dimethyl-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide acts as a kinase inhibitor and to identify its specific targets.

Caption: Experimental workflow for kinase inhibitor characterization.

Detailed Protocol: In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of 1,5-dimethyl-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide against a specific kinase.

Materials:

-

Recombinant human kinase

-

Kinase-specific substrate peptide

-

ATP (Adenosine triphosphate)

-

1,5-dimethyl-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide (test compound)

-

Kinase buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

384-well plates

-

Plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

-

Reaction Setup: In a 384-well plate, add the kinase, substrate, and test compound at various concentrations.

-

Initiation: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measurement: Read the luminescence or fluorescence signal using a plate reader.

-

Data Analysis: Plot the percentage of kinase inhibition against the log concentration of the test compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Part 2: Alternative and Off-Target Mechanisms of Action

While kinase inhibition is a primary hypothesis, it is crucial to investigate other potential mechanisms of action, as pyrazole carboxamides have been shown to exert their biological effects through various pathways.

DNA Interaction and Damage

Some studies have suggested that certain pyrazole derivatives may interact with DNA, potentially through minor groove binding, leading to DNA damage and subsequent cell cycle arrest or apoptosis.[10] This represents a significant alternative or complementary mechanism to kinase inhibition.

Experimental Protocol: DNA Binding Assay (UV-Visible Spectroscopy)

Objective: To assess the potential of 1,5-dimethyl-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide to bind to DNA.

Materials:

-

Calf thymus DNA (ctDNA)

-

1,5-dimethyl-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide

-

Tris-HCl buffer

-

UV-Visible spectrophotometer

Procedure:

-

Prepare Solutions: Prepare a stock solution of ctDNA in Tris-HCl buffer and a stock solution of the test compound.

-

Titration: Keep the concentration of the test compound constant while titrating with increasing concentrations of ctDNA.

-

Spectrophotometric Measurement: Record the UV-Visible absorption spectrum of the test compound at each ctDNA concentration.

-

Data Analysis: Analyze the changes in the absorption spectrum (e.g., hypochromism or hyperchromism and shifts in wavelength) to infer binding to DNA.

Modulation of Other Cellular Targets

The pyrazole carboxamide scaffold is promiscuous and can interact with a variety of other protein targets. Initial screening against a broader panel of receptors and enzymes is recommended to identify potential off-target effects that could contribute to the compound's overall biological profile or toxicity. For instance, some N-(thiazol-2-yl)-benzamide analogs have been identified as antagonists of the Zinc-Activated Channel (ZAC), a ligand-gated ion channel.[11]

Part 3: Integrated View of the Mechanism of Action

The biological activity of 1,5-dimethyl-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide is likely the result of its interaction with one or more cellular targets. A comprehensive understanding requires integrating data from various experimental approaches.

Caption: Integrated view of potential mechanisms of action.

Quantitative Data Summary

| Compound Class | Target/Activity | Reported IC50/Activity Range | Reference |

| Pyrazolocarboxamides | RIP2 Kinase Inhibition | IC50 = 30 nM for potent analogs | [8] |

| N-(thiazol-2-yl) Furanamides | AR Antagonism | IC50 values ranging from 0.043 µM to 9.78 µM | [12] |

| Pyrazole Carboxamides | Antifungal (Rhizoctonia solani) | EC50 = 0.022 mg/L for a potent analog | [13] |

| 1H-pyrazole-3-carboxamides | Anticancer (HCT116, HepG2) | Significant inhibition noted | [10] |

| Pyrazole-1-carbothiohydrazide | Anticancer (HepG2, A549) | IC50 = 5.35 µM and 8.74 µM for a potent analog | [14] |

Conclusion

The precise mechanism of action of 1,5-dimethyl-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide remains to be definitively elucidated. However, based on the extensive research into the broader class of pyrazole carboxamides, a strong hypothesis is its function as a kinase inhibitor. A thorough investigation following the proposed experimental workflows is essential to confirm this and to explore alternative mechanisms such as DNA interaction. The versatility of the pyrazole carboxamide scaffold suggests that a multi-faceted approach will be most fruitful in characterizing the full biological activity of this compound and its potential for therapeutic development.

References

-

Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. J-Stage. Available at: [Link]

-

Discovery of Pyrazolocarboxamides as Potent and Selective Receptor Interacting Protein 2 (RIP2) Kinase Inhibitors. PMC. Available at: [Link]

-

Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

QSAR studies on pyrazole-4-carboxamide derivatives as Aurora A kinase inhibitors. SpringerLink. Available at: [Link]

-

2D-QSAR Modeling and Molecular Docking Studies on 1H-Pyrazole-1-carbothioamide Derivatives as EGFR Kinase Inhibitors. ACS Publications. Available at: [Link]

-

Synthesis, antimicrobial, anti-proliferative activities, molecular docking and DFT studies of novel pyrazolo[5,1-c][7][8][10]triazine-3-carboxamide derivatives. SpringerLink. Available at: [Link]

-

Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. SpringerLink. Available at: [Link]

-

Synthetic Strategies and Biological Activities of 1,5-Disubstituted Pyrazoles and 2,5-Disubstituted Thiazoles. IntechOpen. Available at: [Link]

-

Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies. MDPI. Available at: [Link]

-

Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. PMC. Available at: [Link]

-

1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. PubMed. Available at: [Link]

-

Current status of pyrazole and its biological activities. PMC. Available at: [Link]

-

Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. PubMed. Available at: [Link]

-

Discovery of N-(thiazol-2-yl) Furanamide Derivatives as Potent Orally Efficacious AR Antagonists with Low BBB Permeability. ACS Publications. Available at: [Link]

-

The Recent Development of the Pyrazoles : A Review. TSI Journals. Available at: [Link]

-

Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as ne. ChemRxiv. Available at: [Link]

-

Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR. Available at: [Link]

-

Synthesis and Molecular-cellular Mechanistic Study of Pyridine Derivative of Dacarbazine. Iranian Journal of Pharmaceutical Research. Available at: [Link]

-

Discovery and functional characterization of N-(thiazol-2-yl)- benzamide analogs as the first class of selective antagonists of. Semantic Scholar. Available at: [Link]

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. jocpr.com [jocpr.com]

- 3. Synthetic Strategies and Biological Activities of 1,5-Disubstituted Pyrazoles and 2,5-Disubstituted Thiazoles | IntechOpen [intechopen.com]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Discovery of Pyrazolocarboxamides as Potent and Selective Receptor Interacting Protein 2 (RIP2) Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. jstage.jst.go.jp [jstage.jst.go.jp]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chemrxiv.org [chemrxiv.org]

In Vitro Receptor Binding Affinity of 1,5-dimethyl-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide: A Technical Guide

This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to characterize the in vitro receptor binding affinity of the novel compound, 1,5-dimethyl-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide . While specific binding data for this particular molecule is not yet publicly available, this document outlines a strategic and scientifically rigorous approach to its characterization based on the known biological activities of structurally related N-thiazolyl pyrazole carboxamide analogs.

Introduction: The Pyrazole Carboxamide Scaffold and the Quest for Target Identification

The pyrazole carboxamide core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including antifungal, anticancer, and anti-inflammatory properties. The specific molecule of interest, 1,5-dimethyl-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide, combines this versatile core with a thiazole moiety, a common feature in bioactive compounds. Understanding the in vitro receptor binding affinity of this compound is a critical first step in elucidating its mechanism of action, identifying its molecular targets, and assessing its therapeutic potential. This guide provides the foundational knowledge and detailed experimental protocols to achieve this.

Inferred Potential Molecular Targets

Based on extensive literature review of analogous structures, several classes of proteins emerge as high-probability targets for 1,5-dimethyl-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide. The initial investigative phase should therefore focus on the following protein families:

-

Succinate Dehydrogenase (SDH): Many pyrazole carboxamides are potent fungicides that target the ubiquinone binding site of the mitochondrial enzyme succinate dehydrogenase (Complex II), a key component of both the citric acid cycle and the electron transport chain.[1]

-

Protein Kinases: The N-thiazolyl pyrazole carboxamide scaffold is present in numerous kinase inhibitors. Key oncogenic kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are plausible targets.

-

Receptor for Advanced Glycation End Products (RAGE): Certain pyrazole-5-carboxamides have been identified as inhibitors of RAGE, a multi-ligand receptor of the immunoglobulin superfamily implicated in inflammatory and neurodegenerative diseases.

Experimental Workflow for Target Characterization

The following workflow provides a systematic approach to determining the binding affinity and functional activity of 1,5-dimethyl-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide against the inferred target classes.

Caption: A phased experimental workflow for characterizing the in vitro binding affinity of a novel compound.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments to assess the binding affinity of 1,5-dimethyl-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide.

Radioligand Binding Assay for Kinase Targets

This protocol describes a competitive binding assay to determine the inhibitory constant (Ki) of the test compound against a kinase of interest (e.g., EGFR) using a radiolabeled ligand.

Principle: This assay measures the ability of the test compound to displace a known radiolabeled ligand from its binding site on the target receptor. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.

Protocol:

-

Membrane Preparation:

-

Culture cells expressing the target kinase (e.g., A431 cells for EGFR) to a high density.

-

Harvest and wash the cells with ice-cold PBS.

-

Lyse the cells in a hypotonic buffer containing protease inhibitors.

-

Homogenize the cell suspension and centrifuge to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a BCA or Bradford assay.

-

-

Assay Setup (96-well plate format):

-

To each well, add:

-

50 µL of diluted membrane preparation (typically 10-20 µg of protein).

-

25 µL of the test compound at various concentrations (serially diluted in assay buffer). For non-specific binding control wells, add a high concentration of a known unlabeled inhibitor.

-

25 µL of the radioligand (e.g., [³H]-labeled specific inhibitor) at a concentration close to its Kd.

-

-

The final assay volume is 100 µL.

-

-

Incubation:

-

Incubate the plate at a specified temperature (e.g., 37°C) for a predetermined time (e.g., 60 minutes) to reach binding equilibrium.

-

-

Filtration and Washing:

-

Terminate the reaction by rapid filtration through glass fiber filters (pre-soaked in a blocking agent like polyethyleneimine) using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Detection and Data Analysis:

-

Dry the filters and place them in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data using a non-linear regression model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

-

Succinate Dehydrogenase (SDH) Activity Assay

This protocol measures the enzymatic activity of SDH and the inhibitory potential of the test compound.

Principle: The activity of SDH is determined by monitoring the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction. The rate of color change is proportional to SDH activity.[3][4]

Protocol:

-

Mitochondrial Fraction Isolation:

-

Homogenize fresh tissue or cultured cells in an ice-cold mitochondrial isolation buffer.

-

Perform differential centrifugation to isolate the mitochondrial fraction.

-

Resuspend the mitochondrial pellet in assay buffer and determine the protein concentration.

-

-

Assay Setup (96-well plate format):

-

To each well, add:

-

150 µL of assay buffer (e.g., 50 mM potassium phosphate, pH 7.4).

-

10 µL of the mitochondrial fraction.

-

5 µL of the test compound at various concentrations (with a vehicle control).

-

-

Pre-incubate the plate at 25°C for 10 minutes.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 20 µL of 100 mM succinate and 15 µL of 2 mM DCPIP.

-

Immediately measure the decrease in absorbance at 600 nm in kinetic mode for 10-30 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of the reaction (ΔAbs/min) for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Surface Plasmon Resonance (SPR) for Binding Kinetics

This protocol provides a label-free method to determine the binding kinetics (association and dissociation rates) of the test compound to its target protein.

Principle: SPR measures changes in the refractive index at the surface of a sensor chip where a ligand (the target protein) is immobilized. The binding of an analyte (the test compound) to the immobilized ligand causes a change in mass, which is detected as a response in real-time.[5][6][7][8][9]

Protocol:

-

Ligand Immobilization:

-

Select an appropriate sensor chip (e.g., CM5 for amine coupling).

-

Activate the carboxymethylated dextran surface of the sensor chip.

-

Immobilize the purified target protein (e.g., recombinant kinase or SDH) to the chip surface via covalent coupling.

-

Deactivate any remaining active esters on the surface.

-

-

Analyte Binding Measurement:

-

Inject a series of concentrations of the test compound in a suitable running buffer over the sensor chip surface at a constant flow rate.

-

Monitor the association of the test compound with the immobilized protein in real-time.

-

After the association phase, switch to flowing only the running buffer to monitor the dissociation of the compound from the protein.

-

-

Data Analysis:

-

The resulting sensorgram (a plot of response units versus time) is analyzed to determine the association rate constant (k_on) and the dissociation rate constant (k_off).

-

The equilibrium dissociation constant (Kd) is calculated as k_off / k_on.

-

Data Presentation

Quantitative data should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Hypothetical Binding Affinity Data for 1,5-dimethyl-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide

| Target Protein | Assay Type | Parameter | Value (nM) |

| EGFR | Radioligand Binding | Ki | To be determined |

| VEGFR-2 | Radioligand Binding | Ki | To be determined |

| SDH | Enzyme Activity | IC50 | To be determined |

| RAGE | SPR | Kd | To be determined |

| EGFR | SPR | Kd | To be determined |

| VEGFR-2 | SPR | Kd | To be determined |

Table 2: Hypothetical Kinetic Parameters from SPR Analysis

| Target Protein | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | Kd (nM) |

| RAGE | To be determined | To be determined | To be determined |

| EGFR | To be determined | To be determined | To be determined |

| VEGFR-2 | To be determined | To be determined | To be determined |

Signaling Pathway Visualization

Understanding the signaling context of the potential targets is crucial for interpreting the functional consequences of binding.

EGFR Signaling Pathway

Activation of EGFR by its ligands triggers a cascade of downstream signaling events that regulate cell proliferation, survival, and migration.[10][11][12][13][14]

Caption: Simplified EGFR signaling cascade leading to cell proliferation.

VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, and its activation leads to endothelial cell proliferation, migration, and survival.[15][16][17][18][19]

Caption: Key downstream pathways of VEGFR-2 signaling in angiogenesis.

Succinate Dehydrogenase and Cellular Metabolism

SDH plays a central role in cellular energy metabolism by linking the citric acid cycle to the electron transport chain.[1][20][21][22][23][24]

Caption: The central role of Succinate Dehydrogenase in cellular metabolism.

Conclusion and Future Directions

This technical guide provides a robust framework for the initial characterization of the in vitro receptor binding affinity of 1,5-dimethyl-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide. By systematically evaluating its interaction with high-probability targets identified from structurally related compounds, researchers can efficiently determine its primary mechanism of action. The detailed protocols for radioligand binding assays, enzyme activity assays, and surface plasmon resonance offer a multi-faceted approach to not only identify binding partners but also to quantify the affinity and kinetics of these interactions.

Positive identification of a high-affinity interaction with any of these targets will pave the way for further studies, including structure-activity relationship (SAR) optimization, cellular target engagement assays, and in vivo efficacy studies. This structured approach ensures a solid foundation for the potential development of this promising compound into a novel therapeutic agent.

References

-

Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides. Journal of Agricultural and Food Chemistry. [Link]

-

VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. PMC. [Link]

-

Protein-ligand binding measurements using fluorescence polarization. BMG Labtech. [Link]

-

EGFR Kinase Assay Kit. BPS Bioscience. [Link]

-

Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PMC. [Link]

-

A comprehensive pathway map of epidermal growth factor receptor signaling. PMC. [Link]

-

Regulation of Succinate Dehydrogenase Activity by SIRT3 in Mammalian Mitochondria. Cell. [Link]

-

Analysis of protein-ligand interactions by fluorescence polarization. PMC. [Link]

-

A beginner's guide to surface plasmon resonance. The Biochemist. [Link]

-

Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

-

Targeting the Receptor for Advanced Glycation Endproducts (RAGE): A Medicinal Chemistry Perspective. PMC. [Link]

-

Simplified schematic diagram of the EGFR signaling pathway depicting... ResearchGate. [Link]

-

Succinate Dehydrogenase—Assembly, Regulation and Role in Human Disease. PMC. [Link]

-

SIGMA RECEPTOR BINDING ASSAYS. PMC. [Link]

-

Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. MDPI. [Link]

-

Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicronspheres. [Link]

-

Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology. [Link]

-

Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart. [Link]

-

RAGE is a nucleic acid receptor that promotes inflammatory responses to DNA. The Journal of Experimental Medicine. [Link]

-

Multifaceted Actions of Succinate as a Signaling Transmitter Vary with Its Cellular Locations. Endocrinology and Metabolism. [Link]

-

VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Assay Genie. [Link]

-

Chemi-Verse™ EGFR Kinase Assay Kit. BPS Bioscience. [Link]

-

Surface plasmon resonance. Biacore. [Link]

-

EGF/EGFR Signaling Pathway. Creative Diagnostics. [Link]

-

Receptor for Advanced Glycation End Products (RAGE): A Pivotal Hub in Immune Diseases. MDPI. [Link]

-

Surface Plasmon Resonance Protocol & Troubleshooting. Creative Biolabs. [Link]

-

Satellite Cell Expression of RAGE (Receptor for Advanced Glycation end Products) Is Important for Collateral Vessel Formation. AHA Journals. [Link]

-

Advances in the molecular signaling mechanisms of VEGF/VEGFR2 in fundus neovascularization disease (Review). PMC. [Link]

-

Muse® EGFR-RTK Activation Dual Detection Kit User's Guide. Luminex. [Link]

-

The EGF/EGFR axis and its downstream signaling pathways regulate the motility and proliferation of cultured oral keratinocytes. PMC. [Link]

-

Fluorescence polarization assays to study carbohydrate–protein interactions. Organic & Biomolecular Chemistry. [Link]

-

RAGE (Receptor for Advanced Glycation Endproducts), RAGE Ligands, and their role in Cancer and Inflammation. PMC. [Link]

-

Radioligand Binding Assay | In Vitro Biology. Oncodesign Services. [Link]

-

Succinate dehydrogenase/complex II is critical for metabolic and epigenetic regulation of T cell proliferation and inflammation. bioRxiv. [Link]

-

Succinate dehydrogenase. Wikipedia. [Link]

-

VEGF induces signalling and angiogenesis by directing VEGFR2 internalisation through macropinocytosis. Journal of Cell Science. [Link]

-

EGF Pathway. Boster Biological Technology. [Link]

Sources

- 1. The mitochondrial succinate dehydrogenase complex controls the STAT3-IL-10 pathway in inflammatory macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. content.abcam.com [content.abcam.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. portlandpress.com [portlandpress.com]

- 7. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 8. path.ox.ac.uk [path.ox.ac.uk]

- 9. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 10. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. The EGF/EGFR axis and its downstream signaling pathways regulate the motility and proliferation of cultured oral keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bosterbio.com [bosterbio.com]

- 15. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 17. assaygenie.com [assaygenie.com]

- 18. Advances in the molecular signaling mechanisms of VEGF/VEGFR2 in fundus neovascularization disease (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. journals.biologists.com [journals.biologists.com]

- 20. Succinate Dehydrogenase—Assembly, Regulation and Role in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism | MDPI [mdpi.com]

- 22. Multifaceted Actions of Succinate as a Signaling Transmitter Vary with Its Cellular Locations [e-enm.org]

- 23. biorxiv.org [biorxiv.org]

- 24. Succinate dehydrogenase - Wikipedia [en.wikipedia.org]

physicochemical properties of 1,5-dimethyl-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide

An In-depth Technical Guide to the Physicochemical Properties of 1,5-dimethyl-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide

Introduction

1,5-dimethyl-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a pyrazole-carboxamide core linked to a thiazole moiety. This structural motif is of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities associated with pyrazole and thiazole rings[1][2][3]. A thorough understanding of the physicochemical properties of this molecule is paramount for its advancement as a potential therapeutic agent. These properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are critical determinants of a drug's efficacy and safety.

This technical guide provides a comprehensive overview of the key . Where experimental data is not publicly available, this guide details the robust, field-proven methodologies for their determination, empowering researchers to generate high-quality data for this and other novel chemical entities.

Chemical Identity and Computed Properties

A foundational step in the characterization of any compound is to establish its chemical identity and to leverage computational tools to predict its fundamental properties. These predictions, while not a substitute for experimental data, offer valuable initial insights into the molecule's behavior.

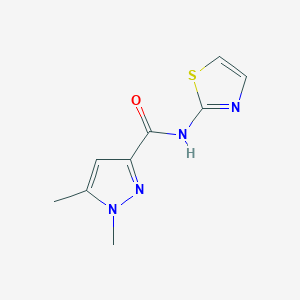

The chemical structure of 1,5-dimethyl-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide is presented below:

Caption: Chemical Structure of 1,5-dimethyl-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide.

Table 1: Chemical Identifiers and Computed Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1013782-63-2 | [4] |

| Molecular Formula | C9H10N4OS | [4] |

| Molecular Weight | 222.27 g/mol | [4] |

| XLogP3-AA | 1.2 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 4 | [4] |

| Rotatable Bond Count | 2 | [4] |

Note: XLogP3-AA is a computed value for the octanol-water partition coefficient, a key indicator of a compound's lipophilicity.

Experimental Physicochemical Properties: Methodologies and Insights

While computational predictions are useful, experimentally determined data are the gold standard in drug development. The following sections detail the standard methodologies for determining the key .

Melting Point

The melting point of a pure crystalline solid is a sharp, characteristic temperature at which it transitions from a solid to a liquid. It is a fundamental indicator of purity; impurities typically depress and broaden the melting range[5][6].

Experimental Protocol: Capillary Melting Point Determination [7][8]

This method is widely adopted due to its simplicity and the small amount of sample required.

Caption: Workflow for Capillary Melting Point Determination.

Data Presentation

| Parameter | Value (°C) |

| Onset of Melting | |

| Clear Point | |

| Melting Range |

Solubility

Aqueous solubility is a critical physicochemical property that significantly influences a drug's absorption and bioavailability. The "shake-flask" method is a widely accepted technique for determining thermodynamic solubility[9][10][11][12][13].

Experimental Protocol: Shake-Flask Method for Aqueous Solubility [9][10]

This method measures the equilibrium solubility of a compound in a specific solvent.

Caption: Workflow for the Shake-Flask Solubility Assay.

Data Presentation

| Solvent System | Temperature (°C) | Solubility (µg/mL or mM) |

| Phosphate-Buffered Saline (pH 7.4) | 25 | |

| 0.1 N HCl (simulated gastric fluid) | 37 | |

| Water | 25 |

Ionization Constant (pKa)

The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. This property is crucial as it influences a compound's solubility, lipophilicity, and interaction with biological targets[14][15][16]. Potentiometric titration is a robust and widely used method for pKa determination[14][15][17].

Experimental Protocol: Potentiometric Titration for pKa Determination [15][17]

This technique involves monitoring the pH of a solution of the compound as a titrant is added.

Caption: Workflow for Potentiometric pKa Determination.

Data Presentation

| Parameter | Value |

| pKa1 | |

| pKa2 (if applicable) |

Synthesis and Characterization

A plausible synthetic route would involve the reaction of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid with 2-aminothiazole. This reaction is typically facilitated by a coupling agent (e.g., HATU, HBTU) or by converting the carboxylic acid to a more reactive species such as an acid chloride.

Characterization of the final product would be achieved using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure by analyzing the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., C=O, N-H).

Conclusion

This technical guide has outlined the essential and provided detailed, state-of-the-art methodologies for their experimental determination. While computational data provides a useful starting point, the generation of robust experimental data for melting point, solubility, and pKa is critical for the successful development of this compound as a potential therapeutic agent. The protocols and insights provided herein are intended to equip researchers with the necessary tools to thoroughly characterize this and other novel molecules, thereby facilitating informed decision-making in the drug discovery and development process.

References

-

Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Zarghampour, A., Jouyban, K., Jouyban-Gharamaleki, V., Jouyban, A., & Rahimpour, E. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), x-x. [Link]

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

-

Quora. (2017, April 27). How do you perform the shake flask method to determine solubility?[Link]

-

ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?[Link]

-

Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. thinkSRS.com. [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

Schoonen, J., & van der Heijden, F. (2007). Development of Methods for the Determination of pKa Values. PMC. [Link]

-

My Life Science Career. (2025, September 18). Determination of Melting Point Lab. [Link]

-

Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. (n.d.). [Link]

-

Experiment 1: Melting-point Determinations. (n.d.). [Link]

-

experiment (1) determination of melting points. (2021, September 19). [Link]

-

El-Sayed, N. N. E., et al. (2021). Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity. Molecules, 26(11), 3123. [Link]

-

DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

-

ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. [Link]

-

SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. [Link]

-

ChemRxiv. (2023). Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as ne. [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. [Link]

-

Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic amino functional. [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]

-

Bioorganic & Medicinal Chemistry Letters. (2017). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. [Link]

Sources

- 1. Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. wap.guidechem.com [wap.guidechem.com]

- 5. athabascau.ca [athabascau.ca]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. thinksrs.com [thinksrs.com]

- 8. Determination of Melting Point Lab - My Life Science Career [mylifesciencecareer.com]

- 9. protocols.io [protocols.io]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. quora.com [quora.com]

- 13. researchgate.net [researchgate.net]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. scispace.com [scispace.com]

- 17. creative-bioarray.com [creative-bioarray.com]

An In-Depth Technical Guide to the Preclinical In Vivo Toxicological Assessment of 1,5-dimethyl-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide

Introduction: Navigating the Unknown

The compound 1,5-dimethyl-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide represents a novel chemical entity at the intersection of two biologically significant heterocyclic scaffolds: pyrazole-carboxamide and thiazole. The pyrazole core is a frequent motif in pharmaceuticals and agrochemicals, while the thiazole ring is a component of numerous anticancer agents, known for conferring potent and specific biological activity.[1][2] Despite the therapeutic promise suggested by its constituent parts, no public-domain toxicological data exists for this specific molecule.

This guide, therefore, serves as a comprehensive framework for drug development professionals to design and execute a rigorous in vivo toxicological evaluation. We will not follow a generic checklist. Instead, we will build a predictive toxicity profile based on a deep analysis of structurally related analogs and outline a logical, mechanism-driven experimental strategy. Our primary directive is to move beyond simple observation to understand the causality of potential toxicities, ensuring a scientifically sound and self-validating preclinical program.

Part 1: Predicted Toxicological Profile Based on Structural Deconstruction

To anticipate the safety profile of our target compound, we must deconstruct it into its core components and analyze the known toxicities associated with each.

The Pyrazole-Carboxamide Core: A Critical Warning Signal

The most significant insights come from a series of studies on 1-methyl-1H-pyrazole-5-carboxamide derivatives.[3][4][5] Although these compounds showed low toxicity in standard in vitro cell proliferation assays, they exhibited striking and unexpected acute toxicity when administered to mice.[6] This critical disconnect between in vitro and in vivo results points to a specific, non-proliferative mechanism of toxicity.

Subsequent mechanistic work revealed that these compounds are potent inhibitors of mitochondrial respiration.[3][5][6] This dose-dependent inhibition of the mitochondrial electron transport chain leads to potent cytotoxicity in cells that rely heavily on oxidative phosphorylation, such as hepatocytes.[4] This finding is paramount, as it suggests that the primary toxicological risk of the pyrazole-carboxamide scaffold is not general cytotoxicity but acute, mechanism-specific organ damage stemming from metabolic disruption. The maximum tolerated dose for a related compound, tolfenpyrad, was found to be as low as 1 mg/kg in mice.[3]

The N-(thiazol-2-yl) Substituent: A Potential Modulator of Activity and Safety

The thiazole moiety is a well-established pharmacophore, integral to numerous clinically approved drugs.[2] In the context of drug discovery, thiazole-containing compounds have been developed as potent inhibitors of various biological targets and frequently exhibit high efficacy with manageable toxicity.[2] For instance, certain 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives were reported to be well-tolerated in mice while demonstrating potent anti-proliferative activity against tumor cell lines.[7] Similarly, novel N-(thiazol-2-yl) furanamide derivatives showed significant antitumor efficacy in mouse models without obvious signs of toxicity.[8]

However, the thiazole ring is not universally benign. Depending on the overall molecular structure, some thiazole derivatives can exhibit significant, though often selective, cytotoxicity against cancer cells.[9][10][11]

Integrated Hypothesis

Synthesizing these findings, we arrive at a primary toxicological hypothesis:

The in vivo toxicity profile of 1,5-dimethyl-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide is likely to be dominated by the potential for acute toxicity driven by mitochondrial inhibition , a characteristic of the pyrazole-carboxamide core. The N-thiazole substituent may modulate this intrinsic toxicity, but the foundational risk remains.

Secondary concerns, based on general safety data for related chemical classes, include potential for oral toxicity, as well as skin, eye, and respiratory irritation.[12][13] Therefore, our experimental approach must be structured to directly interrogate this central hypothesis from the outset.

Part 2: A Phased Framework for In Vivo Toxicological Evaluation

A tiered, hypothesis-driven approach is essential. We must first validate the proposed mechanism of toxicity using targeted in vitro assays before committing to extensive and resource-intensive in vivo studies.

Phase 1: Foundational In Vitro Mechanistic Screen

Objective: To determine if 1,5-dimethyl-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide inhibits mitochondrial respiration in vitro. This is a critical go/no-go decision point.

Causality & Rationale: The documented toxicity of related pyrazole-carboxamides was missed by standard cytotoxicity assays but captured by functional metabolic assays.[6] By starting with a Seahorse XF Analyzer or similar respirometry platform, we can directly measure the Oxygen Consumption Rate (OCR) in relevant cell types (e.g., rat FAO hepatoma cells, primary hepatocytes) upon exposure to the compound. This provides a direct, mechanistic predictor of the most severe potential in vivo toxicity.[3][4]

Experimental Protocol: Cellular Respiration Assay

-

Cell Culture: Plate FAO rat hepatoma cells in a Seahorse XF cell culture microplate at an optimized density. Allow cells to adhere overnight.

-

Compound Preparation: Prepare a dilution series of the test compound and relevant controls (e.g., rotenone/antimycin A as positive controls, vehicle as negative control) in Seahorse XF assay medium.

-

Assay Execution:

-

One hour prior to the assay, replace the culture medium with the prepared assay medium and incubate the cells in a CO₂-free incubator.

-

Load the prepared compound plate into the Seahorse XF Analyzer.

-

Execute a mitochondrial stress test protocol, which involves sequential injections of the test compound, oligomycin, FCCP, and rotenone/antimycin A.

-

-

Data Analysis: Measure the OCR at baseline and after each injection. A significant, dose-dependent decrease in OCR following compound injection is indicative of mitochondrial toxicity.

Caption: Workflow for in vitro mitochondrial toxicity screening.

Phase 2: Acute Toxicity Assessment

Objective: To determine the acute toxic dose range, identify potential clinical signs of toxicity, and calculate a median lethal dose (LD₅₀) if necessary.

Causality & Rationale: This is the first in vivo test and is essential for establishing the compound's intrinsic toxicity with a single dose. Given the potential for rapid onset of toxicity observed with analogs,[6] a careful dose-escalation design is required. We will follow a contemporary method such as the Acute Toxic Class method (OECD Guideline 423), which uses a minimal number of animals.

Experimental Protocol: Acute Toxic Class Method (OECD 423)

-

Animal Model: Use a single sex (typically female) of a standard rodent strain (e.g., Wistar rat or CD-1 mouse), aged 8-12 weeks.

-

Dosing & Procedure:

-

Administer the compound by the intended clinical route (e.g., oral gavage).

-

Begin with a starting dose (e.g., 5, 50, 300, or 2000 mg/kg) based on in vitro data and any existing information.

-

Dose a group of 3 animals sequentially. The outcome for the first animal determines the dose for the next.

-

If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level.

-

-

Observation:

-

Observe animals intensely for the first 30 minutes, periodically for the first 24 hours (with special attention at 4 hours), and daily thereafter for 14 days.

-

Record all clinical signs: changes in skin, fur, eyes, respiration, autonomic effects (e.g., salivation), and central nervous system effects (e.g., tremors, convulsions, gait).

-

-

Endpoint: The procedure is terminated when a dose that causes mortality is identified or when no mortality is observed at the highest dose level. The result is a classification of the compound into a specific GHS toxicity category.

Caption: Logic flow for the Acute Toxic Class method (OECD 423).

Phase 3: Repeated Dose Toxicity Study (90-Day)

Objective: To identify target organs of toxicity after long-term exposure and to establish a No-Observed-Adverse-Effect Level (NOAEL).

Causality & Rationale: While acute studies reveal immediate threats, a sub-chronic study is essential for understanding the cumulative effects of the compound. This study (per OECD Guideline 408) is the cornerstone for setting safe dose levels for initial human trials. It provides comprehensive data on hematology, clinical chemistry, and histopathology, offering a complete picture of the compound's systemic effects.

Experimental Protocol: 90-Day Repeated Dose Study (Oral)

-

Animal Model: Use both male and female rodents (e.g., Sprague-Dawley rats).

-

Group Design:

-

Group 1: Vehicle Control (n=10/sex)

-

Group 2: Low Dose (n=10/sex)

-

Group 3: Mid Dose (n=10/sex)

-

Group 4: High Dose (n=10/sex)

-

(Optional) Satellite groups for recovery assessment.

-

-

Administration: Dose animals daily for 90 consecutive days.

-

In-Life Monitoring: Conduct weekly measurements of body weight, food/water consumption, and detailed clinical observations.

-

Terminal Procedures: At the end of the study, collect blood for comprehensive hematology and clinical chemistry analysis. Conduct a full necropsy, weigh major organs, and preserve a comprehensive list of tissues for histopathological examination by a board-certified veterinary pathologist.

Table 1: Key Endpoints in a 90-Day Repeated Dose Toxicity Study

| Parameter Category | Key Endpoints | Rationale |

| In-Life Observations | Body Weight, Food Consumption, Clinical Signs | General indicators of health and toxicity. |

| Hematology | Red Blood Cells, White Blood Cells, Platelets, Hemoglobin | Assesses effects on blood cells and oxygen-carrying capacity. |

| Clinical Chemistry | ALT, AST, ALP, BUN, Creatinine | Monitors function of key organs like the liver and kidneys. |

| Organ Weights | Brain, Heart, Liver, Kidneys, Spleen, etc. | Sensitive indicator of organ-specific toxicity or adaptation. |

| Histopathology | Microscopic examination of ~40 tissues | The definitive endpoint for identifying target organ damage. |

Phase 4: Genotoxicity Assessment

Objective: To evaluate the potential of the compound or its metabolites to cause genetic damage.

Causality & Rationale: Genotoxicity is a critical safety endpoint, as DNA damage can lead to heritable diseases or cancer. While some related pyrazole ligands have shown weak genotoxicity, their coordination complexes showed a marked increase.[14] An in vivo assay is required to account for the metabolic processing of the parent compound. The in vivo micronucleus assay (OECD 474) is the standard for this assessment.

Experimental Protocol: In Vivo Erythrocyte Micronucleus Assay (OECD 474)

-

Animal Model: Typically mice.

-

Dosing: Administer the test compound (usually 2 doses, 24 hours apart) up to the maximum tolerated dose (MTD) determined in acute studies. Include a positive control (e.g., cyclophosphamide) and a vehicle control.

-

Sample Collection: Collect bone marrow or peripheral blood at appropriate time points (e.g., 24 and 48 hours after the last dose).

-

Analysis: Prepare slides and score immature (polychromatic) erythrocytes for the presence of micronuclei. Also, determine the ratio of polychromatic to normochromatic erythrocytes (PCE/NCE ratio) as a measure of bone marrow cytotoxicity.

-

Endpoint: A statistically significant, dose-dependent increase in the frequency of micronucleated PCEs indicates a positive (genotoxic) result.

Summary and Strategic Recommendations

The structural alerts within 1,5-dimethyl-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide demand a toxicology program that is both rigorous and intelligent. The central hypothesis, derived from compelling data on its core scaffold, is a high potential for acute toxicity mediated by mitochondrial inhibition .

Our primary recommendation is a phased approach:

-

Initiate with In Vitro Respirometry: Before any animal is dosed, the mitochondrial liability must be assessed. A negative result in a robust assay like the Seahorse Mito Stress Test would significantly de-risk the compound. A positive result would not necessarily terminate development but would mandate that subsequent in vivo studies be designed with a deep focus on mitochondrial-rich tissues (liver, heart, kidney) and may lower the compound's overall priority.

-

Proceed with Caution to Acute In Vivo Studies: If the compound passes the in vitro screen, a carefully designed acute toxicity study (e.g., OECD 423) is the next logical step to understand the compound's integrated effects in a whole organism.

-

Comprehensive Systemic Evaluation: Successful completion of acute studies provides the dose-ranging information necessary for the pivotal repeated-dose and genotoxicity studies that are prerequisites for any further development.

By front-loading the mechanistic work, this framework prioritizes resource efficiency and scientific rigor, ensuring that the most critical safety questions are answered at the earliest possible stage in the development of 1,5-dimethyl-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide.

References

- Cooper, A. C., et al. (2017). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Bioorganic & Medicinal Chemistry Letters.

-

Preston, S., et al. (2021). 1-Methyl-1 H -pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry. Available at: [Link]

-

Wang, Y., et al. (2025). Discovery of N-(thiazol-2-yl) Furanamide Derivatives as Potent Orally Efficacious AR Antagonists with Low BBB Permeability. Journal of Medicinal Chemistry. Available at: [Link]

- Angene Chemical. (2025). Safety Data Sheet for 1,5-Dimethyl-1H-pyrazole-3-sulfonyl chloride.

-

Yıldırım, S., et al. (2025). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. ACS Omega. Available at: [Link]

-

Le, H. T., et al. (2025). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Advances. Available at: [Link]

-

Medicines for Malaria Venture. (2021). 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Available at: [Link]

-

Boutayeb, A., et al. (2024). Synthesis, Crystal Structures, Genotoxicity, and Antifungal and Antibacterial Studies of Ni(II) and Cd(II) Pyrazole Amide Coordination Complexes. Molecules. Available at: [Link]

- Fisher Scientific. (2025). Safety Data Sheet for 1,3-Dimethyl-5-morpholino-1H-pyrazole-4-carbaldehyde.

-

El-Sayed, W. M., et al. (2025). New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. Scientific Reports. Available at: [Link]

-

Pop, O., et al. (2024). Synthesis, Cytotoxicity and Antioxidant Activity Evaluation of Some Thiazolyl–Catechol Compounds. Molecules. Available at: [Link]

-

Preston, S., et al. (2021). 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry. Available at: [Link]

- TCI Chemicals. (2025). Safety Data Sheet for 3,5-Dimethylpyrazole.

-

Hawash, M., et al. (2024). Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. International Journal of Molecular Sciences. Available at: [Link]

-

Singh, P., et al. (2020). Thiazole-containing compounds as therapeutic targets for cancer therapy. European Journal of Medicinal Chemistry. Available at: [Link]

-

Xu, T., et al. (2021). Novel Pyridyl–Oxazole Carboxamides: Toxicity Assay Determination in Fungi and Zebrafish Embryos. Molecules. Available at: [Link]

- Cayman Chemical. (2025). Safety Data Sheet for diABZI STING Agonist-1 (tautomer).

-

Preston, S., et al. (2021). 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry. Available at: [Link]

-

Ravula, P., et al. (2018). Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents. Journal of Applied Pharmaceutical Science. Available at: [Link]

- Cole-Parmer. (2005). Material Safety Data Sheet for 3-(2-Thienyl)-1H-pyrazole-4-carbaldehyde, 97%.

-

Aday, B., et al. (2022). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

Sources

- 1. Synthesis, Cytotoxicity and Antioxidant Activity Evaluation of Some Thiazolyl–Catechol Compounds | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity | Medicines for Malaria Venture [mmv.org]

- 5. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04425A [pubs.rsc.org]

- 11. New thiazole derivative as a potential anticancer and topoisomerase II inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. angenechemical.com [angenechemical.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. mdpi.com [mdpi.com]

Physicochemical Profiling and Experimental Validation of 1,5-Dimethyl-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide: Molecular Weight, Lipophilicity, and Pharmacokinetic Implications

Executive Summary

In the landscape of modern drug discovery, the pyrazole-3-carboxamide scaffold has emerged as a privileged pharmacophore, frequently deployed in the design of targeted kinase inhibitors and receptor modulators. Among these derivatives, 1,5-dimethyl-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide represents a highly optimized structural motif. As a Senior Application Scientist, I present this technical whitepaper to dissect the physicochemical properties of this compound—specifically its molecular weight and lipophilicity—and provide field-proven, self-validating experimental protocols for characterizing its thermodynamic behavior.

Chemical Identity and Structural Architecture

Before evaluating the pharmacokinetic potential of a molecule, its fundamental structural and quantitative properties must be established. The data summarized below highlights a molecule perfectly positioned within traditional drug-like chemical space .

| Property | Value |

| IUPAC Name | 1,5-dimethyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide |

| CAS Registry Number | 1013782-63-2[4] |

| Molecular Formula | C₉H₁₀N₄OS |

| Molecular Weight | 222.27 g/mol |

| Lipophilicity (XLogP3) | ~1.2 |

| Topological Polar Surface Area (TPSA) | 88.0 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 2 |

Physicochemical Profiling: The Causality of Molecular Weight and Lipophilicity

The Impact of Molecular Weight (222.27 Da)

The molecular weight of a compound dictates its diffusional velocity and the entropic penalty associated with cellular membrane permeation. At 222.27 Da, this compound sits well below the 500 Da upper limit established by Lipinski’s Rule of 5 .

The Causality: Smaller molecules require a smaller cavity to be formed within the tightly packed lipid bilayer during passive diffusion. This significantly lowers the activation energy required for membrane translocation. Consequently, a mass of 222.27 Da ensures rapid paracellular and transcellular absorption across the intestinal epithelium without the molecule becoming trapped in the hydrophobic core of the membrane.

The Impact of Lipophilicity (LogP ≈ 1.2)

Lipophilicity, quantified as the partition coefficient ( P ) between n-octanol and water, is the master variable governing a drug's pharmacokinetic fate. With a LogP of 1.2, this molecule exhibits optimal amphiphilicity.

The Causality: A LogP of 1.2 strikes a critical balance.

-

Aqueous Solubility: It is hydrophilic enough to remain solvated in the aqueous environment of the gut lumen and blood plasma. This prevents precipitation and bypasses the need for complex, lipid-based delivery formulations.

-

Membrane Permeability: It is sufficiently lipophilic to partition into the phospholipid bilayer. Compounds with a LogP between 1 and 3 typically exhibit the highest oral bioavailability, as they avoid the high plasma protein binding, poor solubility, and promiscuous off-target toxicity that plague hyper-lipophilic molecules (LogP > 4).

Experimental Methodologies for Lipophilicity Determination

To empirically validate the theoretical LogP, rigorous experimental protocols must be employed. The following methodologies are designed as self-validating systems to ensure absolute data integrity.

Thermodynamic Shake-Flask Method (OECD 107)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium of un-ionized molecules . n-Octanol is selected because its polar hydroxyl head and hydrophobic hydrocarbon tail closely mimic biological lipid bilayers.

Step-by-Step Protocol:

-

Phase Pre-Saturation: Vigorously stir equal volumes of analytical-grade n-octanol and high-purity deionized water for 24 hours.

-

Causality: Solvents must be mutually saturated prior to the experiment to prevent volume shifts caused by the solvents partitioning into each other during the actual test.

-

-

Solute Dissolution: Dissolve an accurately weighed mass of 1,5-dimethyl-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide into the pre-saturated aqueous phase to create a stock solution.

-

Thermodynamic Equilibration: Transfer equal volumes of the spiked aqueous phase and pre-saturated octanol into a glass centrifuge tube. Agitate mechanically at a strictly controlled temperature (25.0 ± 0.1 °C) for 60 minutes.

-

Causality: Partitioning is a thermodynamic process; temperature fluctuations will alter the equilibrium constant.

-

-

Phase Separation: Centrifuge the mixture at 2000 × g for 20 minutes.

-

Causality: Mechanical shaking generates micro-emulsions (water droplets suspended in octanol). If not separated by centrifugation, these emulsions will artificially inflate the concentration readings of the opposing phase, leading to erroneous LogP values.

-

-

Quantification: Carefully extract aliquots from both phases using a glass syringe and quantify the concentration using UV-Vis spectroscopy or HPLC.

-

Self-Validation (Mass Balance Check): Calculate the total mass recovered ( Mrecovered=CoctVoct+CwatVwat ). The system is validated only if the recovery is between 95% and 105%. A lower recovery indicates systemic errors such as volatilization, degradation, or adsorption to the glassware.

Figure 1: Experimental workflow for OECD 107 shake-flask LogP determination.

Chromatographic Estimation (OECD 117)

For high-throughput screening, Reverse-Phase HPLC serves as a dynamic partitioning model .

Step-by-Step Protocol:

-

System Calibration: Inject a series of reference compounds with known LogP values alongside an unretained internal standard (e.g., thiourea) to determine the column dead time ( t0 ).

-

Isocratic Elution: Inject the test compound onto a C18 analytical column using an isocratic mobile phase (e.g., 50:50 Methanol/Water).

-

Causality: Gradient elution alters the thermodynamic environment dynamically, making partition calculations highly complex. Isocratic conditions maintain a constant surrogate "lipid/water" environment.

-

-

Capacity Factor Calculation: Calculate the capacity factor ( k′=(tr−t0)/t0 ). The logk′ of the test compound is plotted against the calibration curve to interpolate its LogP.

-

Self-Validation (Drift Check): Re-inject the reference standards at the end of the sequence. The protocol is validated if the retention times of the references drift by less than 2%, proving that the column chemistry and mobile phase composition remained stable throughout the run.

Pharmacokinetic and Mechanistic Implications

The physicochemical properties of 1,5-dimethyl-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide directly dictate its pharmacodynamic capabilities. Pyrazole-carboxamides are classically utilized as competitive inhibitors of intracellular kinases.

Because of its optimal LogP (1.2) and low molecular weight (222.27 Da), the molecule efficiently traverses the cell membrane. Once inside the cytoplasm, the molecule targets the ATP-binding pocket of kinases. The thiazole nitrogen and the carboxamide linker act as crucial hydrogen bond acceptors and donors, interacting with the kinase hinge region. Simultaneously, the 1,5-dimethylpyrazole moiety provides lipophilic bulk that perfectly occupies the hydrophobic sub-pocket of the active site, displacing water and driving the binding affinity through favorable entropic gains.

Figure 2: Mechanistic pathway of intracellular kinase inhibition by pyrazole-carboxamides.

Conclusion

The compound 1,5-dimethyl-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide represents a structurally elegant and physicochemically sound scaffold. Its molecular weight of 222.27 g/mol and LogP of ~1.2 ensure that it perfectly aligns with the principles of oral bioavailability and cellular permeability. By employing self-validating thermodynamic and chromatographic protocols, researchers can confidently leverage this scaffold for advanced drug development programs.

References

-

Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews. Available at:[Link]

-

OECD. "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method." OECD Guidelines for the Testing of Chemicals. Available at:[Link]

-

OECD. "Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method." OECD Guidelines for the Testing of Chemicals. Available at:[Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 16952207, 1,5-Dimethyl-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide." PubChem. Available at:[Link]

Application Note: Synthesis and Validation of 1,5-Dimethyl-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide

Introduction and Mechanistic Rationale

The pyrazole and thiazole heterocycles are privileged scaffolds in medicinal chemistry, frequently serving as core structural motifs in compounds exhibiting antimicrobial, anti-inflammatory, and targeted kinase inhibitory activities[1]. The synthesis of hybrid molecules containing both moieties, such as 1,5-dimethyl-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide, is of significant interest to drug development professionals seeking to explore novel chemical space[2].

Strategic Considerations for Amide Coupling: The formation of a carboxamide linkage between a pyrazole-carboxylic acid and a heteroaromatic amine presents specific synthetic challenges. 2-Aminothiazole is a notoriously poor nucleophile; the lone pair on the exocyclic primary amine is highly delocalized into the electron-deficient thiazole ring. Consequently, standard mild coupling reagents (e.g., EDC/HOBt or HATU) often result in sluggish kinetics, incomplete conversion, and the formation of unreactive guanidinium byproducts.

To overcome this, a two-step activation strategy is employed. The 1,5-dimethyl-1H-pyrazole-3-carboxylic acid is first converted to its highly electrophilic acid chloride intermediate using thionyl chloride ( SOCl2 )[2]. This intermediate is then subjected to nucleophilic acyl substitution by 2-aminothiazole in the presence of a non-nucleophilic base (Triethylamine, TEA) to neutralize the generated HCl and drive the reaction to completion.

Synthetic Workflow

Workflow for the two-step synthesis of 1,5-dimethyl-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide.

Reagents and Stoichiometry

The following table summarizes the quantitative requirements for a 10 mmol scale synthesis.

| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Role |

| 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid | 140.14 | 1.0 | 1.40 g | Starting Material |

| Thionyl Chloride ( SOCl2 ) | 118.97 | 1.5 | 1.09 mL | Activating Agent |

| N,N-Dimethylformamide (DMF) | 73.09 | Catalytic | 2 drops | Catalyst |

| 2-Aminothiazole | 100.14 | 1.1 | 1.10 g | Nucleophile |

| Triethylamine (TEA) | 101.19 | 2.5 | 3.48 mL | Acid Scavenger |

| Dichloromethane (DCM) | 84.93 | - | 20 mL | Solvent (Step 1) |

| Tetrahydrofuran (THF, anhydrous) | 72.11 | - | 30 mL | Solvent (Step 2) |

Step-by-Step Experimental Protocol

Note: All procedures must be conducted in a properly functioning fume hood using appropriate Personal Protective Equipment (PPE). Thionyl chloride is corrosive and reacts violently with water to release HCl and SO2 gases.

Phase 1: Acid Chloride Formation

-

Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (containing anhydrous CaCl2 ).

-

Reagent Addition: Suspend 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (1.40 g, 10.0 mmol) in anhydrous DCM (20 mL).

-

Catalysis & Activation: Add 2 drops of anhydrous DMF. Slowly add thionyl chloride (1.09 mL, 15.0 mmol) dropwise via syringe at room temperature. Causality Note: DMF acts as a catalyst by forming the highly reactive Vilsmeier-Haack intermediate, which accelerates the conversion of the carboxylic acid to the acid chloride.

-

Reaction: Heat the mixture to gentle reflux (approx. 40 °C) for 2 hours. The suspension will gradually turn into a clear, homogenous solution, indicating complete consumption of the starting material[2].

-

Concentration: Cool the reaction to room temperature. Remove the DCM and excess SOCl2 under reduced pressure using a rotary evaporator. Co-evaporate twice with anhydrous toluene (5 mL) to remove trace SOCl2 . The resulting crude 1,5-dimethyl-1H-pyrazole-3-carbonyl chloride is a sensitive solid/oil and should be used immediately in the next step without further purification.

Phase 2: Amide Coupling

-

Nucleophile Preparation: In a separate, dry 100 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 2-aminothiazole (1.10 g, 11.0 mmol) and TEA (3.48 mL, 25.0 mmol) in anhydrous THF (20 mL). Cool the solution to 0 °C using an ice-water bath.

-

Coupling: Dissolve the crude acid chloride from Phase 1 in anhydrous THF (10 mL). Add this solution dropwise to the stirring 2-aminothiazole solution over 15 minutes. Causality Note: Dropwise addition at 0 °C controls the exothermic nature of the reaction and minimizes the formation of di-acylated byproducts.

-

Maturation: Allow the reaction mixture to slowly warm to room temperature and stir for 4 hours. Monitor the reaction progress via TLC (Eluent: 50% Ethyl Acetate in Hexanes; UV visualization at 254 nm).

-

Quenching & Extraction: Once complete, quench the reaction by adding 30 mL of distilled water. Extract the aqueous layer with Ethyl Acetate ( 3×25 mL).

-

Washing: Combine the organic extracts and wash sequentially with saturated aqueous NaHCO3 (20 mL), water (20 mL), and brine (20 mL). Causality Note: The NaHCO3 wash ensures the removal of any unreacted carboxylic acid (formed by hydrolysis of residual acid chloride) and neutralizes residual acid.

-

Drying & Concentration: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by recrystallization from hot ethanol to afford the pure 1,5-dimethyl-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide as a crystalline solid.

Self-Validating Analytical Data

To ensure protocol success, the synthesized compound should be validated against the following expected analytical parameters.

| Analytical Method | Expected Result / Signal | Structural Correlation |

| TLC ( Rf ) | ~0.45 (1:1 EtOAc/Hexanes) | UV active spot, distinct from starting materials. |

| LC-MS (ESI+) | m/z 223.1 [M+H]+ | Corresponds to exact mass of C9H10N4OS (222.06). |

| 1 H NMR (400 MHz, DMSO- d6 ) | δ ~12.10 (s, 1H) | Amide NH (highly deshielded due to H-bonding/conjugation). |

| δ ~7.50 (d, J=3.5 Hz, 1H) | Thiazole CH (position 4). | |

| δ ~7.25 (d, J=3.5 Hz, 1H) | Thiazole CH (position 5). | |

| δ ~6.60 (s, 1H) | Pyrazole CH (position 4). | |

| δ ~3.85 (s, 3H) | Pyrazole N−CH3 (position 1). | |

| δ ~2.30 (s, 3H) | Pyrazole C−CH3 (position 5). | |

| IR (KBr pellet) | ~3250 cm−1 , ~1670 cm−1 | Amide N−H stretch, Amide C=O stretch[1]. |

References

-

1 - Journal of Chemical and Pharmaceutical Research (JOCPR) 2.2 - National Institutes of Health (NIH / PMC)

Sources

Application Note: A Validated HPLC-UV Method for the Quantification of 1,5-dimethyl-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide

Abstract